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Compound of Interest

Compound Name: 3-Bromo-4-ethoxybenzaldehyde

Cat. No.: B033679

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-
Bromo-4-ethoxybenzaldehyde (CAS No: 108373-05-3), a key intermediate in various organic
syntheses. Due to the limited availability of published experimental spectra, this document
focuses on predicted data derived from established spectroscopic principles and data from
analogous compounds, alongside standardized experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared
(IR), and mass spectrometry (MS) data for 3-Bromo-4-ethoxybenzaldehyde. These
predictions are based on established substituent effects and spectral databases for similar
molecular structures.

Predicted *H NMR Data

The *H NMR spectrum is predicted to show signals corresponding to the aromatic protons, the
aldehydic proton, and the protons of the ethoxy group. The solvent is assumed to be CDCls.
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Predicted Coupling

Proton _ . Co -
_ Chemical Shift Multiplicity Constant (J, Integration

Assignment

(5, ppm) Hz)
Aldehyde (-CHO) 9.85 Singlet (s) - 1H
Aromatic H-2 8.05 Doublet (d) ~2.0 1H

) Doublet of
Aromatic H-6 7.80 ~8.5,~2.0 1H
Doublets (dd)

Aromatic H-5 7.00 Doublet (d) ~8.5 1H
Methylene (-

4.15 Quartet (q) ~7.0 2H
OCH2CHs)
Methyl (- _

1.45 Triplet (%) ~7.0 3H
OCH2CHs)

Predicted **C NMR Data

The 3C NMR spectrum will display nine distinct signals corresponding to the carbon atoms in
the molecule. The solvent is assumed to be CDCls.

Carbon Assignment Predicted Chemical Shift (o, ppm)
Aldehyde (C=0) 190.5

Aromatic C-4 (-OEt) 160.0

Aromatic C-2 132.0

Aromatic C-1 (-CHO) 130.5

Aromatic C-6 128.5

Aromatic C-5 112.0

Aromatic C-3 (-Br) 1115

Methylene (-OCHz2) 64.5

Methyl (-CHs) 145
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Predicted Infrared (IR) Spectroscopy Data

The IR spectrum of 3-Bromo-4-ethoxybenzaldehyde is expected to show characteristic

absorption bands for its functional groups.

Predicted Wavenumber

Vibrational Mode Intensity
(cm~)
Aromatic C-H Stretch 3100 - 3000 Medium
Aliphatic C-H Stretch 2980 - 2850 Medium
Aldehyde C-H Stretch 2830 - 2695 Medium, often two bands
Aldehyde C=0 Stretch 1710 - 1685 Strong
Aromatic C=C Stretch 1600 - 1450 Medium to Strong
C-0O-C Asymmetric Stretch
1250 - 1200 Strong
(Ether)
C-0O-C Symmetric Stretch
1050 - 1020 Strong
(Ether)
C-Br Stretch 680 - 515 Medium to Strong

Mass Spectrometry (MS) Data

The mass spectrum, typically acquired via electron ionization (El), will show a characteristic

molecular ion peak cluster due to the presence of bromine isotopes (7°Br and 8!Br in an

approximate 1:1 ratio).
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lon m/z (mass-to-charge ratio) Notes

Molecular ion peak cluster,
[M]*+ 228/230 corresponding to CoHe”°BrO2
and CoH9®1BrO:.

Loss of a hydrogen atom from

[M-H]*+ 2271229

the aldehyde group.

Loss of the ethyl group from
[M-CzHs]* 199/201 _

the ethoxy moiety.
[M-CHOJ* 199/201 Loss of the formyl radical.

Fragment resulting from the
[C7HeBrO]* 199/201

loss of the ethyl group.

Phenyl bromide cation
[CeHaBI]* 155/157

fragment.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses of a solid organic
compound like 3-Bromo-4-ethoxybenzaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 3C NMR spectra for structural elucidation.
Methodology:

o Sample Preparation: Dissolve approximately 5-10 mg of solid 3-Bromo-4-
ethoxybenzaldehyde in about 0.6-0.7 mL of a deuterated solvent (e.g., CDClz, DMSO-ds) in
a standard 5 mm NMR tube.[1] Ensure the solid is fully dissolved. Tetramethylsilane (TMS)
may be added as an internal standard (O ppm), although modern spectrometers can
reference the residual solvent peak.[1]

e Instrument Setup:

o Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
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o Lock the spectrometer on the deuterium signal of the solvent.[1]

o Shim the magnetic field to achieve maximum homogeneity and resolution.[2]

e 'H NMR Acquisition:
o Acquire a standard one-dimensional *H spectrum using a standard pulse sequence.
o Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).
o Use a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
o Set a relaxation delay (D1) of 1-2 seconds for qualitative spectra.[1]
e 13C NMR Acquisition:
o Acquire a proton-decoupled 13C spectrum.[3]
o Set the spectral width to cover the expected range (e.g., 0-200 ppm).

o Due to the low natural abundance of 13C, a larger number of scans (e.g., 128 or more) is
typically required.[3]

o A short relaxation delay (e.g., 2 seconds) is generally sufficient for qualitative spectra. For
guantitative analysis, a longer delay (at least 5 times the longest T1) is necessary.[4]

» Data Processing:

o

Apply Fourier transformation to the Free Induction Decay (FID).

[¢]

Phase the resulting spectrum manually or automatically.

Perform baseline correction.

[¢]

[e]

Calibrate the chemical shift scale using the TMS or solvent reference peak.

o

Integrate the peaks in the *H spectrum to determine the relative number of protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy
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Objective: To identify the functional groups present in the molecule.
Methodology (Thin Solid Film Method):[5]
e Sample Preparation:

o Dissolve a small amount (a few milligrams) of 3-Bromo-4-ethoxybenzaldehyde in a few
drops of a volatile solvent (e.g., dichloromethane or acetone).[5]

o Place one drop of this solution onto the surface of a clean, dry salt plate (e.g., KBr or
NacCl).[5]

o Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on
the plate.[5]

e Background Spectrum:

o Place the clean, empty salt plate (or use the empty sample compartment) in the
spectrometer's sample holder.

o Run a background scan to record the spectrum of the atmosphere (COz, H20) and the salt
plate, which will be subtracted from the sample spectrum.[6]

e Sample Spectrum Acquisition:
o Place the salt plate with the prepared sample film into the sample holder.

o Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-
noise ratio over a range of 4000-400 cm~1.[6]

» Data Processing:

o The instrument software will automatically subtract the background spectrum from the
sample spectrum.

o Identify and label the major absorption peaks in the resulting spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
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Objective: To determine the molecular weight, confirm the elemental composition (via isotopic
pattern), and analyze the fragmentation pattern.

Methodology:
e Sample Preparation:

o Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as
dichloromethane, hexane, or ethyl acetate.[7]

o Ensure the sample is free of particulate matter by filtering or centrifugation if necessary.[7]
o Transfer the solution to a 2 mL GC autosampler vial.[8]
e Instrument Setup:

o Set the GC injector temperature (e.g., 250 °C) to ensure rapid vaporization of the sample
without decomposition.[8]

o Use a suitable capillary column (e.g., a non-polar DB-5 or similar).[9]

o Program the GC oven temperature. A typical program might start at a lower temperature
(e.g., 100 °C), hold for 1-2 minutes, and then ramp up to a higher temperature (e.g., 280
°C) at a rate of 10-20 °C/min.

o Set the carrier gas (usually Helium or Hydrogen) flow rate.[9]
o Set the MS transfer line temperature to prevent condensation of the analyte.
o The MS is typically operated in Electron lonization (El) mode at 70 eV.[10]
o Data Acquisition:
o Inject a small volume (typically 1 uL) of the sample solution into the GC.

o The GC will separate the components of the sample, and as 3-Bromo-4-
ethoxybenzaldehyde elutes from the column, it enters the mass spectrometer.
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o The mass spectrometer will scan a mass range (e.g., m/z 40-400) to acquire the mass
spectrum of the eluting compound.

o Data Analysis:

Identify the peak in the total ion chromatogram (TIC) corresponding to the compound.

o

[e]

Analyze the mass spectrum associated with that peak.

o

Identify the molecular ion cluster ([M]* and [M+2]*) to confirm the molecular weight and
the presence of bromine.

o

Identify major fragment ions and propose a fragmentation pathway.

Mandatory Visualization

The following diagram illustrates a standard workflow for the spectroscopic characterization of

a newly synthesized organic compound.
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Workflow for Spectroscopic Characterization
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Caption: Logical workflow for the analysis of a synthesized compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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ethoxybenzaldehyde-spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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